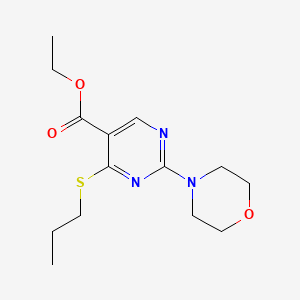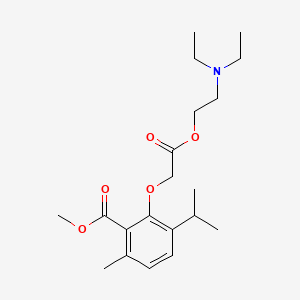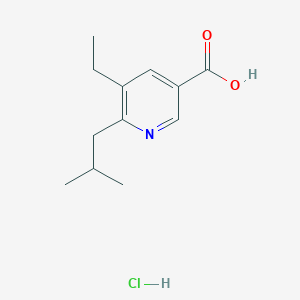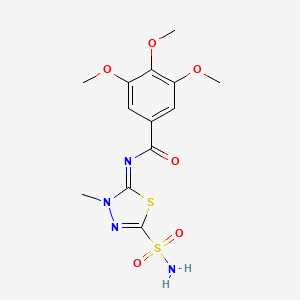![molecular formula C14H13N5O2 B13938620 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and esterification.
Attachment of the Amino-Pyrimidinyl Group: The amino-pyrimidinyl group is attached via nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the ester group to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester has several scientific research applications:
Cancer Research: As a potent FGFR inhibitor, this compound is studied for its potential in cancer therapy.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting FGFRs.
Biological Studies: It is used in studies to understand the role of FGFR signaling in various biological processes.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of FGFRs. Upon binding to FGFRs, it prevents the receptor from undergoing dimerization and autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition disrupts cellular processes like proliferation, migration, and angiogenesis, which are crucial for cancer progression .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester is unique due to its potent FGFR inhibitory activity. Similar compounds include:
AZD4547: Another FGFR inhibitor with a different chemical structure.
Erdafitinib: An FDA-approved FGFR inhibitor used in cancer therapy.
BGJ-398: A selective FGFR inhibitor with a distinct chemical scaffold.
These compounds share the common feature of targeting FGFRs but differ in their chemical structures and specific inhibitory profiles.
Propriétés
Formule moléculaire |
C14H13N5O2 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
methyl 3-(2-aminopyrimidin-4-yl)-1-methylpyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13N5O2/c1-19-7-9(10-4-6-17-14(15)18-10)11-8(13(20)21-2)3-5-16-12(11)19/h3-7H,1-2H3,(H2,15,17,18) |
Clé InChI |
KIUVJFWCTBHHOR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C=CN=C21)C(=O)OC)C3=NC(=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





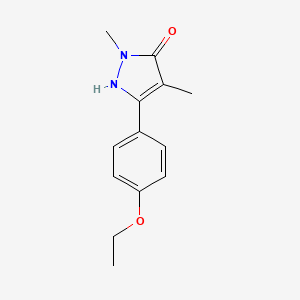
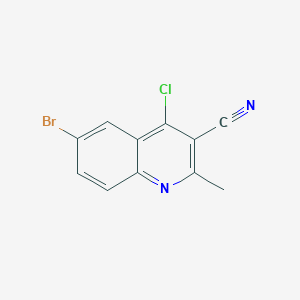
![Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)

